molecular formula C11H13F3O2 B13677010 1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene

1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene

Cat. No.: B13677010
M. Wt: 234.21 g/mol
InChI Key: DRROELYXEKAZLE-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H13F3O2 It is a derivative of benzene, characterized by the presence of a methoxymethoxy group and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group influences the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxymethoxy group may influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene is unique due to the combination of the methoxymethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

1-[2-(methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene

InChI

InChI=1S/C11H13F3O2/c1-15-8-16-7-6-9-4-2-3-5-10(9)11(12,13)14/h2-5H,6-8H2,1H3

InChI Key

DRROELYXEKAZLE-UHFFFAOYSA-N

Canonical SMILES

COCOCCC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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